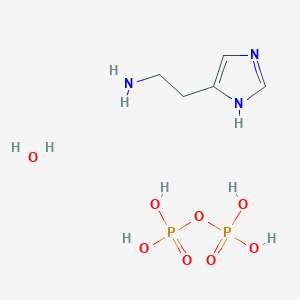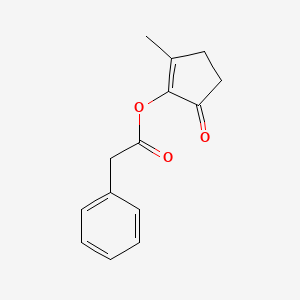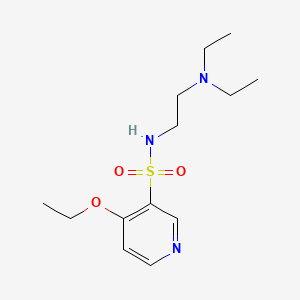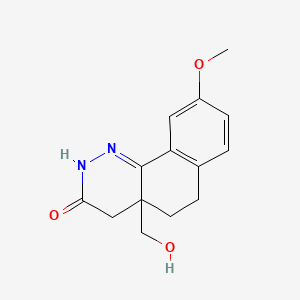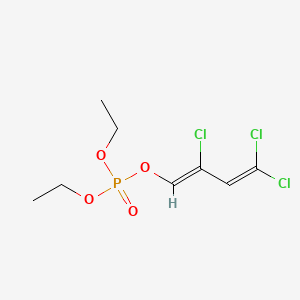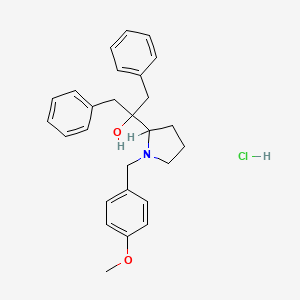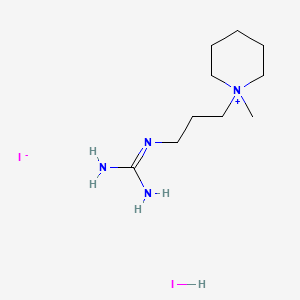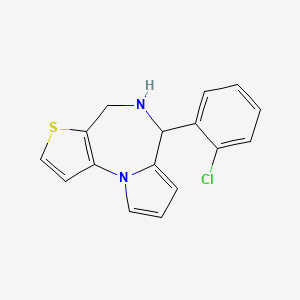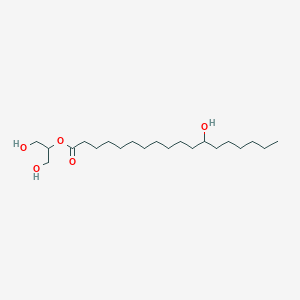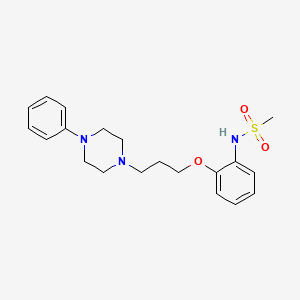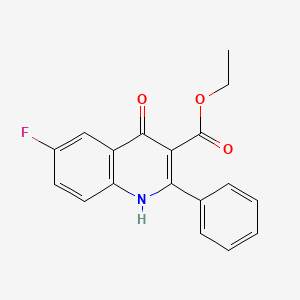
3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The addition of fluorine, hydroxyl, and phenyl groups, along with an ethyl ester moiety, imparts unique chemical properties to this compound. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with appropriate reagents to introduce the fluorine and phenyl groups . The reaction conditions often require the use of solvents like methanol and catalysts such as sulfuric acid, with refluxing for extended periods (e.g., 72 hours) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the quinoline core.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
科学的研究の応用
3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes.
作用機序
The mechanism of action of 3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester involves its interaction with specific molecular targets. For instance, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and transcription . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its target enzymes effectively.
類似化合物との比較
Similar Compounds
- 3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester
- Ethyl 4-hydroxy-2-quinolinecarboxylate
Uniqueness
3-Quinolinecarboxylic acid, 6-fluoro-4-hydroxy-2-phenyl-, ethyl ester is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
93663-72-0 |
|---|---|
分子式 |
C18H14FNO3 |
分子量 |
311.3 g/mol |
IUPAC名 |
ethyl 6-fluoro-4-oxo-2-phenyl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14FNO3/c1-2-23-18(22)15-16(11-6-4-3-5-7-11)20-14-9-8-12(19)10-13(14)17(15)21/h3-10H,2H2,1H3,(H,20,21) |
InChIキー |
LKHRNCAHJFLSGT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



